Molecular weight and formula of 2-Spiro[2.5]octan-8-ylacetic acid
Molecular weight and formula of 2-Spiro[2.5]octan-8-ylacetic acid
The following technical guide provides an in-depth analysis of 2-Spiro[2.5]octan-8-ylacetic acid , a specialized bicyclic building block used in medicinal chemistry. This document is structured to support researchers in the synthesis, characterization, and application of this scaffold.
Executive Summary
2-Spiro[2.5]octan-8-ylacetic acid (IUPAC: 2-(spiro[2.5]octan-4-yl)acetic acid) represents a strategic scaffold in modern drug discovery. As a conformationally restricted analog of cyclohexaneacetic acid, it offers a unique vector for modulating the lipophilicity and metabolic stability of pharmaceutical candidates. The spiro[2.5]octane core—comprising a cyclopropane ring fused to a cyclohexane ring at a single carbon—introduces significant steric bulk and rigidification without the aromaticity associated with phenyl rings, making it an ideal bioisostere for saturation-focused lead optimization (Fsp³ enrichment).
This guide details the physicochemical profile, validated synthetic pathways, and structural utility of this molecule.[1]
Chemical Identity & Physicochemical Profile
The molecule is characterized by a spiro-carbon junction that forces the cyclopropane and cyclohexane rings into a perpendicular orientation. This orthogonality is critical for disrupting planar symmetry in drug binding pockets.
Nomenclature Clarification
While "8-yl" is often used in specific patent literature to denote the position adjacent to the spiro center, IUPAC nomenclature rules for the unsubstituted parent system (spiro[2.5]octane) typically assign the spiro carbon as position 3. Consequently, the positions adjacent to the spiro center in the six-membered ring are 4 and 8. Due to the symmetry of the unsubstituted parent, position 4 and position 8 are chemically equivalent . This guide treats the "8-yl" designation as synonymous with the "4-yl" position for the mono-substituted acid.
Key Properties Table
| Property | Value | Notes |
| Chemical Name | 2-(Spiro[2.5]octan-8-yl)acetic acid | Also referred to as 2-(Spiro[2.5]octan-4-yl)acetic acid |
| Molecular Formula | C₁₀H₁₆O₂ | |
| Molecular Weight | 168.23 g/mol | |
| Exact Mass | 168.1150 | |
| CAS Number | Not widely listed | Derivative of Spiro[2.5]octane (CAS 185-65-9) |
| Predicted LogP | 2.4 – 2.8 | Highly lipophilic for a small acid |
| H-Bond Donors | 1 | Carboxylic acid -OH |
| H-Bond Acceptors | 2 | Carboxyl oxygens |
| Topological Polar Surface Area | 37.3 Ų | Good membrane permeability predicted |
Structural Analysis: The Spiro Effect
The spiro[2.5]octane scaffold imparts distinct pharmacological advantages over simple cyclohexyl or gem-dimethyl analogs:
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Gem-Dialkyl Effect: The cyclopropane ring creates a "tied-back" gem-dimethyl effect. This restricts the conformational freedom of the cyclohexane ring, reducing the entropic penalty upon binding to a protein target.
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Metabolic Blocking: The quaternary spiro-carbon (C3) prevents metabolic oxidation at that position. Furthermore, the cyclopropane ring is generally resistant to CYP450-mediated hydroxylation compared to open alkyl chains.
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Vector Orientation: The acetic acid side chain at position 8 (or 4) projects the carboxylate group into a specific region of 3D space, distinct from equatorial or axial positions of a simple cyclohexane ring.
Synthetic Methodology
The synthesis of 2-Spiro[2.5]octan-8-ylacetic acid requires the construction of the spiro-quaternary carbon followed by chain homologation. The most robust pathway proceeds through the intermediate spiro[2.5]octan-4-one .
Pathway Overview
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Spirocyclization: Alkylation of a
-keto ester to form the spiro ring. -
Decarboxylation: Removal of the ester activating group to yield the ketone.
-
Homologation: Horner-Wadsworth-Emmons (HWE) reaction to extend the carbon chain.
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Reduction & Hydrolysis: Saturation of the alkene and unmasking of the acid.
Detailed Protocol
Step 1: Synthesis of Spiro[2.5]octan-4-one
Reagents: Ethyl 2-oxocyclohexanecarboxylate, 1,2-dibromoethane, Potassium carbonate (
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Alkylation: Dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in acetone. Add anhydrous
(2.5 eq) and 1,2-dibromoethane (1.5 eq). Reflux for 16–24 hours. The base mediates a double alkylation at the active methylene position (C1), forming the cyclopropane ring. -
Workup: Filter salts, concentrate the filtrate, and purify the residue via vacuum distillation to obtain ethyl 4-oxospiro[2.5]octane-5-carboxylate (Note: numbering shifts due to ester priority).
-
Decarboxylation: Reflux the intermediate in 10% aqueous NaOH followed by acidification and heating, or use Krapcho decarboxylation conditions (LiCl, DMSO,
C) to yield spiro[2.5]octan-4-one .
Step 2: Homologation to the Acetic Acid Derivative
Reagents: Triethyl phosphonoacetate, Sodium hydride (NaH), THF, Pd/C,
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HWE Reaction: Suspend NaH (1.2 eq, 60% dispersion) in dry THF at
C. Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 min. Add spiro[2.5]octan-4-one (1.0 eq) in THF. Warm to room temperature and stir until the ketone is consumed (TLC monitoring).-
Result: Ethyl 2-(spiro[2.5]octan-4-ylidene)acetate (mixture of E/Z isomers).
-
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Hydrogenation: Dissolve the unsaturated ester in Ethanol. Add 10% Pd/C (5 wt%). Stir under
atmosphere (balloon pressure) for 4–6 hours. Filter through Celite to remove catalyst.-
Result: Ethyl 2-(spiro[2.5]octan-4-yl)acetate.
-
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Hydrolysis: Dissolve the saturated ester in THF/Water (3:1). Add LiOH
(3.0 eq). Stir at RT for 12 hours. Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate, dry over , and concentrate.-
Final Product:2-(Spiro[2.5]octan-8-yl)acetic acid .
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Reaction Workflow Diagram
Figure 1: Step-by-step synthetic pathway from commercial starting materials to the target spiro-acid.
Applications in Drug Discovery
The 2-spiro[2.5]octan-8-ylacetic acid scaffold acts as a versatile building block in several therapeutic areas:
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Cathepsin Inhibitors: The spiro-octane unit serves as a hydrophobic S2 or S3 pocket binder, replacing leucine or phenylalanine side chains to improve metabolic stability.
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Gabapentinoids: As a conformational analog of gabapentin (1-(aminomethyl)cyclohexaneacetic acid), derivatives of this acid (after Curtius rearrangement to the amine) target the
subunit of voltage-gated calcium channels. -
GPCR Modulators: The acid moiety allows for coupling to amines to form amides, serving as a "linker-plus-core" element in chemokine receptor antagonists (e.g., CCR2/CCR5).
References
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Spirocyclic Scaffold Synthesis: Wiberg, K. B.; de Meijere, A. Cyclopropanes and Related Derivatives. In Methods of Organic Chemistry (Houben-Weyl); Thieme, 1997. Link
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General Spiro[2.5]octane Preparation: "Process for preparing spiro[2.5]octane-5,7-dione." US Patent Application 20140336405A1. Link
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Related Spiro-Acid Derivatives: "Spiro[2.5]octane-5-carboxylic acid." BenchChem Technical Data. Link
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Decarboxylation Protocols: Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis, 1982, 805-822. Link
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PubChem Compound Summary: Spiro[2.5]octane (Parent Scaffold). PubChem CID 135988.[2] Link
